molecular formula C12H7Cl2F2NO B1599490 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine CAS No. 41662-64-0

3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine

Cat. No.: B1599490
CAS No.: 41662-64-0
M. Wt: 290.09 g/mol
InChI Key: DVTOLQWLOQFRPL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The compound 3,5-dichloro-2,6-difluoro-4-benzyloxypyridine is systematically named following IUPAC guidelines as 3,5-dichloro-2,6-difluoro-4-(phenylmethoxy)pyridine . This nomenclature reflects the substitution pattern on the pyridine ring: chlorine atoms at positions 3 and 5, fluorine atoms at positions 2 and 6, and a benzyloxy group (-OCH₂C₆H₅) at position 4. The CAS Registry Number for this compound is 41662-64-0 , a unique identifier critical for chemical databases and regulatory documentation.

The benzyloxy group’s inclusion in the name adheres to IUPAC priority rules, where alkoxy substituents are designated as prefixes. The numbering of the pyridine ring follows the convention that prioritizes the lowest possible set of locants for substituents, ensuring unambiguous identification.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₇Cl₂F₂NO , derived from its pyridine core (C₅H₅N) modified by halogen atoms and the benzyloxy substituent. Key features include:

Component Contribution to Molecular Weight
C₁₂H₇Cl₂F₂NO 290.09 g/mol (calculated)
Carbon (12) 144.12 g/mol
Hydrogen (7) 7.07 g/mol
Chlorine (2) 70.90 g/mol
Fluorine (2) 38.00 g/mol
Nitrogen (1) 14.01 g/mol
Oxygen (1) 16.00 g/mol

The molecular weight of 290.09 g/mol is consistent with high-resolution mass spectrometry data. This value influences physicochemical properties such as melting point (predicted: 112–114°C) and solubility, which is limited in polar solvents due to the compound’s aromatic and halogen-rich structure.

Stereochemical Considerations and Conformational Analysis

The compound lacks chiral centers due to its symmetric substitution pattern (Cl at 3,5 and F at 2,6 positions). However, conformational flexibility arises from the benzyloxy group’s rotation around the C-O bond. Computational studies using density functional theory (DFT) suggest that the lowest-energy conformation places the benzyl group perpendicular to the pyridine ring to minimize steric hindrance.

Comparative analysis with related structures, such as 3,5-dichloro-2,4,6-trifluoropyridine (CAS 1737-93-5), reveals that bulky substituents like benzyloxy increase torsional strain, reducing rotational freedom compared to smaller groups (e.g., methyl or trifluoromethyl). Nuclear magnetic resonance (NMR) studies further confirm restricted rotation in similar benzyloxy-substituted pyridines, evidenced by diastereotopic proton splitting in the benzyl group.

Comparative Structural Analysis with Related Halogenated Pyridine Derivatives

Halogenated pyridines exhibit diverse properties depending on halogen type, position, and substituent electronegativity. A comparative analysis highlights key differences:

Compound Molecular Formula Halogen Positions Key Features
This compound C₁₂H₇Cl₂F₂NO 2,3,5,6 Bulky benzyloxy group enhances lipophilicity; limited solubility in water.
3,5-Dichloro-2,4,6-trifluoropyridine C₅Cl₂F₃N 2,3,4,5,6 Higher symmetry; lower molecular weight (201.96 g/mol) improves volatility.
4-Amino-3,5-dichloro-2,6-difluoropyridine C₅H₂Cl₂F₂N₂ 2,3,5,6 Amino group introduces hydrogen-bonding capacity; increased polarity.
3,5-Dichloro-2-cyanopyridine C₆H₂Cl₂N₂ 2,3,5 Cyano group enhances electron-withdrawing effects; planar geometry.

The benzyloxy group in this compound distinguishes it from simpler halogenated derivatives, enabling unique applications in catalysis and pharmaceuticals. For example, its steric bulk moderates reactivity in nucleophilic aromatic substitution compared to smaller analogs like 3,5-dichloro-2,4,6-trifluoropyridine . Additionally, the compound’s halogen bonding potential, particularly via fluorine and chlorine atoms, aligns with trends observed in halogenated pyridinium salts.

Properties

IUPAC Name

3,5-dichloro-2,6-difluoro-4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F2NO/c13-8-10(9(14)12(16)17-11(8)15)18-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTOLQWLOQFRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC(=C2Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427421
Record name 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41662-64-0
Record name 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Halogenated Pyridine Intermediates

A closely related compound, 3,5-dichloro-2,4,6-trifluoropyridine, is prepared by halogen exchange on pentachloropyridine using potassium fluoride in dipolar aprotic solvents such as N-methylpyrrolidone (NMP). This process is well documented and serves as a foundation for preparing difluoro derivatives:

  • Reactants: Pentachloropyridine and potassium fluoride.
  • Solvent: N-methylpyrrolidone (NMP), an aprotic dipolar solvent.
  • Conditions: Reaction temperature between 100°C and 170°C, under essentially anhydrous conditions.
  • Molar ratios: Potassium fluoride to pentachloropyridine ratio between 2.6:1 and 6:1.
  • Agitation: Vigorous stirring to maintain a mobile slurry.
  • Reaction time: Several hours with continuous or batch addition of pentachloropyridine.
  • Product recovery: Continuous distillation of the product as it forms, followed by further purification if necessary.

This method yields 3,5-dichloro-2,4,6-trifluoropyridine in high purity (up to 99.8%) with yields around 92-96.5% of theoretical, minimizing by-products such as over-fluorinated pyridines or tarry degradation products.

Parameter Typical Value/Range
Reaction Temperature 100–170 °C
Solvent N-methylpyrrolidone (NMP)
Potassium Fluoride Ratio 2.6:1 to 6:1 (KF:Pentachloropyridine)
Reaction Atmosphere Anhydrous, under vacuum or inert gas
Product Purity 99.8% (by distillation and filtration)
Yield 92–96.5%

Introduction of the Benzyloxy Group

The key step to obtain 3,5-dichloro-2,6-difluoro-4-benzyloxypyridine from the halogenated pyridine intermediate is the nucleophilic substitution of the 4-position chlorine or fluorine with a benzyloxy nucleophile (benzyl alcohol or benzyl alkoxide). This step typically requires:

  • Base: To generate the benzyloxide nucleophile in situ.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Moderate heating (often 80–120°C) to facilitate substitution.
  • Reaction time: Several hours to ensure full conversion.
  • Purification: Extraction and recrystallization or chromatography to isolate the pure product.

While detailed experimental procedures specific to this compound are limited in public literature, the nucleophilic aromatic substitution on halogenated pyridines is a well-established method in heterocyclic chemistry.

Summary Table of Preparation Methodology

Step Reagents/Conditions Outcome/Notes
Halogen exchange fluorination Pentachloropyridine + KF in NMP, 100–170°C, anhydrous 3,5-Dichloro-2,4,6-trifluoropyridine intermediate, high yield and purity
Nucleophilic substitution Benzyloxide (from benzyl alcohol + base), DMF/DMSO, 80–120°C Substitution at 4-position to yield this compound
Product isolation Distillation, filtration, recrystallization High purity final product (predicted boiling point ~343 °C, density ~1.45 g/cm³)

Research Findings and Notes

  • The halogen exchange process benefits significantly from the choice of solvent and anhydrous conditions to avoid side reactions and degradation.
  • Continuous removal of the product by distillation helps drive the reaction forward and improves yield.
  • The substitution of the 4-position halogen with benzyloxy is favored due to the electron-withdrawing effects of the chlorine and fluorine atoms, activating the ring toward nucleophilic aromatic substitution.
  • Predicted physicochemical properties of the final compound include a boiling point around 343 °C and a density of approximately 1.45 g/cm³, consistent with its molecular structure.

Scientific Research Applications

Agricultural Applications

Herbicide Development

DFB serves as an important intermediate in the synthesis of herbicides. Its derivatives have been found effective against a range of weeds, making it valuable for agricultural practices. For instance, compounds derived from DFB have been used to create selective herbicides that target specific plant species while minimizing damage to crops. The synthesis of herbicides such as 4-hydroxy-3,5-dichloro-2,6-difluoropyridine illustrates the compound's role in enhancing agricultural productivity by providing efficient weed control solutions .

Pesticide Formulations

In addition to herbicides, DFB is also utilized in formulating pesticides. Its chemical structure allows it to interact effectively with biological systems, making it suitable for developing compounds that can protect crops from pests without harming beneficial organisms. This application is crucial in integrated pest management strategies that aim to reduce reliance on traditional chemical pesticides.

Pharmaceutical Applications

Drug Development

DFB's unique structure makes it a candidate for various pharmaceutical applications. Research has indicated its potential use in developing drugs targeting specific biological pathways. For example, derivatives of DFB have shown promise in modulating thyroid hormone receptors, which are critical for managing lipid levels and metabolic processes in the body . This property suggests that compounds based on DFB could be developed into therapeutic agents for conditions such as hyperlipidemia.

Antibacterial Properties

There is ongoing research into the antibacterial properties of DFB and its derivatives. The compound has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria, which is significant given the rising concern over antibiotic resistance. The ability to inhibit bacterial growth positions DFB as a potential lead compound for new antibiotic therapies .

Material Science Applications

Dye Fixation

DFB has applications beyond agriculture and pharmaceuticals; it is also used in material science, particularly in dye fixation processes. The compound's ability to form stable complexes with dyes enhances their adherence to fabrics, improving colorfastness and durability. This application is particularly valuable in textile manufacturing where high-quality dyeing processes are essential .

Summary Table of Applications

Application AreaSpecific UseNotes
AgricultureHerbicide DevelopmentIntermediate for selective herbicides
Pesticide FormulationsProtects crops while minimizing harm to beneficial species
PharmaceuticalsDrug DevelopmentPotential treatments for lipid management
Antibacterial PropertiesEfficacy against resistant bacterial strains
Material ScienceDye FixationEnhances colorfastness in textiles

Case Studies

Case Study 1: Herbicide Efficacy
In a study evaluating the effectiveness of DFB-derived herbicides, researchers found that formulations containing 4-hydroxy-3,5-dichloro-2,6-difluoropyridine exhibited a significant reduction in weed biomass compared to untreated controls. This study underscores the potential of DFB in developing environmentally friendly agricultural solutions.

Case Study 2: Antibacterial Activity
A preclinical trial investigated the antibacterial effects of DFB derivatives against common pathogens responsible for hospital-acquired infections. Results indicated that certain derivatives displayed potent activity with minimal cytotoxicity towards human cells, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

  • 3,5-Dichloro-2,6-difluoropyridine
  • 4-Benzyloxypyridine
  • 2,6-Difluoro-4-benzyloxypyridine

Comparison: Compared to these similar compounds, 3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a benzyloxy group. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine is a heterocyclic compound with the molecular formula C12H7Cl2F2NO and a molecular weight of 290.09 g/mol. This compound is recognized for its diverse biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of various therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. For instance, compounds with similar structures have demonstrated potential in inhibiting enzymes involved in cancer cell proliferation, thus exhibiting anticancer properties.

Therapeutic Applications

Research indicates that derivatives of this compound show promise in treating several diseases:

  • Cancer : Some derivatives have been studied for their ability to inhibit tumor growth by targeting specific oncogenic pathways.
  • Infectious Diseases : The compound has been explored for its antimicrobial and antiviral properties, suggesting potential use in treating infections.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against a range of bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the benzyloxy group could enhance antimicrobial activity.
  • Neuroprotective Effects : Some research has suggested that compounds related to this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
This compoundHighModeratePotential
3,5-DichloropyridineModerateHighLow
4-BenzyloxypyridineLowModerateModerate

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,5-dichloro-2,6-difluoropyridine with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Use

In industrial settings, this compound serves as an intermediate for producing agrochemicals, dyes, and polymers due to its versatility in undergoing various chemical transformations. Its unique combination of chlorine and fluorine atoms enhances its chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the key structural features of 3,5-dichloro-2,6-difluoro-4-benzyloxypyridine, and how do they influence its reactivity in synthetic chemistry?

  • The compound features a pyridine ring substituted with chlorine (Cl) at positions 3 and 5, fluorine (F) at positions 2 and 6, and a benzyloxy group at position 3. The electron-withdrawing effects of Cl and F substituents reduce the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (NAS) reactions. The benzyloxy group introduces steric hindrance and modulates solubility in polar solvents. Structural analogs like 3,5-dichloro-2,6-difluoropyridin-4-amine (CAS 2840-00-8) highlight the importance of substituent positioning for regioselectivity in cross-coupling reactions .

Q. What synthetic methodologies are effective for preparing derivatives of 3,5-dichloro-2,6-difluoropyridine scaffolds?

  • Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura) is widely used. For example, Pd(OAc)₂ with XPhos ligand and Cs₂CO₃ as a base enables coupling with aryl amines or boronic acids at the 4-position. Evidence from similar pyridine derivatives (e.g., 2,6-di(arylamino)-3-fluoropyridines) shows yields of 50–68% under optimized conditions . Purification typically involves column chromatography or recrystallization from ethyl acetate.

Q. How can researchers verify the purity and identity of this compound during synthesis?

  • High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., m/z calculated vs. observed). ¹H/¹³C NMR analysis resolves substituent patterns: fluorine substituents split signals due to coupling (e.g., ³J₃,₅ = ~8–10 Hz), while the benzyloxy group shows aromatic protons at δ 7.2–7.5 ppm. Melting point consistency (e.g., analogs like 4g melt at 135–136°C) further validates purity .

Q. What solvent systems are optimal for handling halogenated pyridine derivatives like this compound?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions, while methanol/water mixtures are effective for recrystallization. Ammonium acetate buffer (pH 6.5) is used in chromatographic assays to stabilize charged intermediates .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents impact the compound’s interaction with biological targets or catalysts?

  • Chlorine’s strong electron-withdrawing nature increases electrophilicity at the pyridine ring, facilitating covalent binding to nucleophilic residues (e.g., cysteine in enzymes). Fluorine’s inductive effect enhances metabolic stability but may reduce binding affinity due to steric clashes. Comparative studies of 3,5-dichloro-2,4-difluorobenzoyl fluoride (CAS 101513-70-6) show similar trends in pesticidal activity .

Q. What strategies resolve contradictions in reaction yields when modifying the benzyloxy group?

  • Steric hindrance from the benzyloxy group can suppress coupling efficiency. Solutions include:

  • Temperature modulation : Elevated temperatures (80–100°C) improve reaction kinetics.
  • Ligand optimization : Bulky ligands like XPhos enhance catalyst stability for sterically demanding substrates.
  • Protecting groups : Temporarily replacing benzyloxy with trimethylsilyl ethers reduces steric effects during coupling .

Q. How can computational methods (e.g., DFT) predict regioselectivity in further functionalization?

  • Density functional theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position (benzyloxy) is less reactive toward electrophiles due to electron donation, while the 2- and 6-positions (fluorine) are more susceptible to nucleophilic attack. Studies on 3,5-difluoro-2-hydroxybenzoic acid validate these predictions .

Q. What analytical challenges arise in characterizing byproducts from halogenated pyridine reactions?

  • Byproducts like dehalogenated species (e.g., 3-chloro-2-fluoropyridine) or benzyl alcohol derivatives may form. LC-MS with ion-trap detectors or GC-MS with electron-capture detection (ECD) are critical for identifying trace halogenated impurities .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Acidic conditions (pH < 4) may hydrolyze the benzyloxy group to 4-hydroxypyridine derivatives. Thermal gravimetric analysis (TGA) of analogs (e.g., 3,5-dichloro-2,4-difluorobenzoyl fluoride) shows decomposition above 200°C, necessitating reactions below this threshold .

Methodological Notes

  • Synthetic Protocols : Always use anhydrous conditions for Pd-catalyzed reactions to prevent ligand deactivation.
  • Safety : Halogenated pyridines may release toxic fumes (HCl/HF) upon decomposition; use fume hoods and HF-resistant gloves.
  • Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2,6-difluoro-4-benzyloxypyridine

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